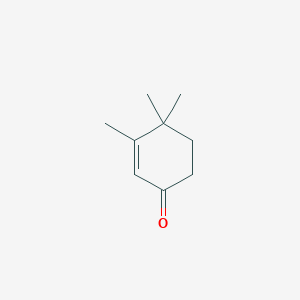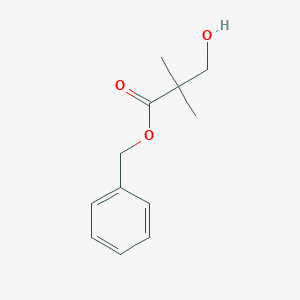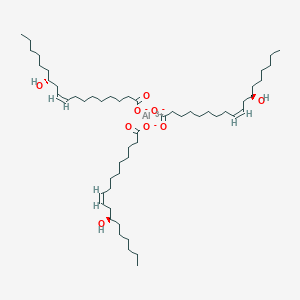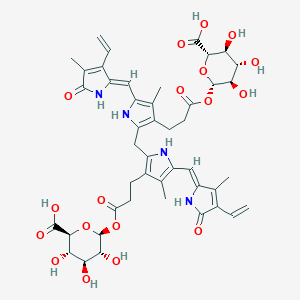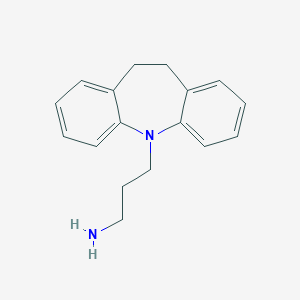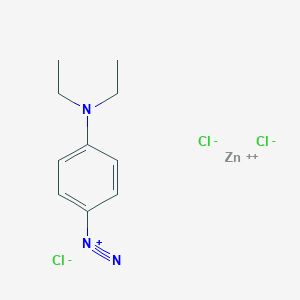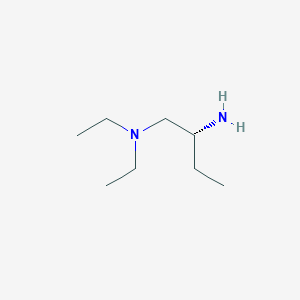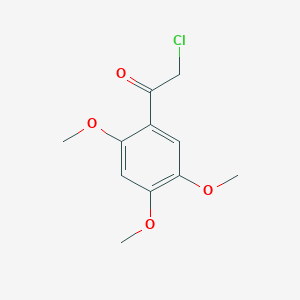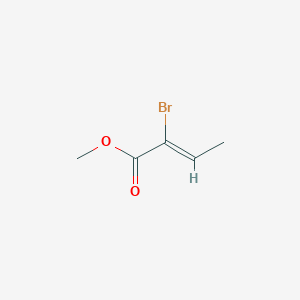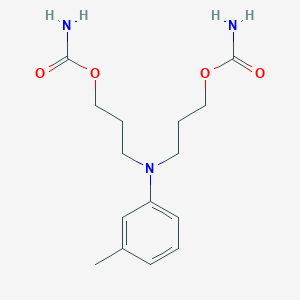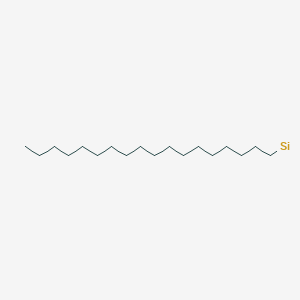
Octadécylsilane
Vue d'ensemble
Description
Le Tifacogin est une forme recombinante de l'inhibiteur de la voie du facteur tissulaire, une protéine qui joue un rôle crucial dans la régulation de la coagulation sanguine. Il a été étudié principalement pour son utilisation thérapeutique potentielle dans des affections telles que la septicémie grave et la pneumonie communautaire .
Applications De Recherche Scientifique
Tifacogin has been extensively studied for its potential therapeutic applications:
Severe Sepsis: Investigated for its ability to inhibit coagulation and reduce mortality in patients with severe sepsis
Community-Acquired Pneumonia: Studied as an adjunct therapy to improve outcomes in patients with severe pneumonia.
Anti-Inflammatory Effects: Explored for its anti-inflammatory properties in various inflammatory conditions.
Mécanisme D'action
Target of Action
Octadecylsilane, also known as Silane, octadecyl-, is an organosilicon compound that consists of a long-chain hydrocarbon (18 carbons) bonded to a silicon atom through a carbon-silicon bond . It is primarily targeted towards non-polar organic compounds due to its high surface activity .
Mode of Action
Octadecylsilane interacts with its targets through a process known as reversed-phase binding. This nonpolar, nonendcapped sorbent provides reversed-phase binding of hydrophobic compounds . In addition, polar interactions are associated with the surface silanol groups . This functionality results in enhanced retention of basic compounds compared with the corresponding SampliQ C18 EC (endcapped) sorbent .
Biochemical Pathways
It is known that octadecylsilane can be used as a modifying agent for montmorillonite clay nanoparticles, which are used as a filler material in the synthesis of poly (methyl methacrylate) (pmma)/silylated montmorillonite composites .
Pharmacokinetics
It is known that the octanol/water partition coefficient p (log p) is a hydrophobicity index and is one of the determining factors for the pharmacokinetics of orally administered substances because it influences membrane permeability .
Result of Action
It is known that octadecylsilane provides excellent reproducibility and high recoveries in applications for neutral, weakly acidic, and basic compounds .
Action Environment
The action of Octadecylsilane can be influenced by environmental factors. For example, the stationary phase in reversed-phase chromatography is usually quite hydrophobic, and these oil-like phases tend to minimize their surface energy through a tendency to self-associate . This can lead to a phenomenon known as phase collapse, where the stationary phase tends to collapse onto itself in a low-energy conformation .
Analyse Biochimique
Biochemical Properties
Octadecylsilane plays a significant role in biochemical reactions, particularly in the modification of silica surfaces. The compound interacts with silanol groups (Si–OH) on silica through chemical reactions, forming covalent bonds that enhance the hydrophobicity or hydrophilicity of the surface . This modification is crucial for applications such as incorporating silica particles into polymeric materials or increasing the hydrolytic stability of silica used in membranes . Octadecylsilane also interacts with various biomolecules, including proteins, lipids, and nucleic acids, through hydrophobic interactions, which can influence the orientation and conformation of these biomolecules on modified surfaces .
Cellular Effects
Octadecylsilane affects various types of cells and cellular processes. It influences cell function by modifying the surface properties of materials that cells interact with. For instance, the hydrophobic surface created by Octadecylsilane can affect cell adhesion, proliferation, and differentiation . Additionally, the compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the microenvironment of cells . These effects are particularly relevant in the context of biosensors and biomaterials, where the interaction between cells and modified surfaces is critical for functionality.
Molecular Mechanism
The molecular mechanism of action of Octadecylsilane involves its ability to form covalent bonds with silanol groups on silica surfaces, resulting in a modified surface with enhanced hydrophobicity . This modification can influence the binding interactions of biomolecules, such as proteins and lipids, with the surface. The hydrophobic interactions between Octadecylsilane and biomolecules can lead to changes in the conformation and orientation of these biomolecules, affecting their biological activity . Additionally, Octadecylsilane can modulate enzyme activity by altering the microenvironment and surface properties of the enzyme’s substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octadecylsilane can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific application and environmental conditions . For instance, the hydrophobic surface created by Octadecylsilane may undergo changes in wettability over time, which can influence the interaction between cells and the modified surface . Long-term studies have shown that the stability of Octadecylsilane-modified surfaces can be maintained with proper storage and handling .
Dosage Effects in Animal Models
The effects of Octadecylsilane vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance the hydrophobicity of surfaces without causing significant adverse effects . At high doses, Octadecylsilane may exhibit toxic effects, including irritation and inflammation, particularly in the respiratory system . Threshold effects have been observed, where the compound’s impact on cellular function and tissue integrity becomes more pronounced at higher concentrations .
Metabolic Pathways
Octadecylsilane is involved in metabolic pathways related to its role as a surface modifier. The compound interacts with enzymes and cofactors that facilitate the modification of silica surfaces, including silanol groups and silicon alkoxides . These interactions can influence metabolic flux and metabolite levels by altering the surface properties of materials used in biochemical reactions . Additionally, Octadecylsilane can affect the metabolism of cells by modifying the microenvironment and surface properties of cell culture substrates .
Transport and Distribution
Octadecylsilane is transported and distributed within cells and tissues primarily through hydrophobic interactions with cellular membranes . The compound can interact with transporters and binding proteins that facilitate its movement within cells and tissues . Once inside the cell, Octadecylsilane can accumulate in specific compartments, such as the cytoplasm and cell membrane, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of Octadecylsilane is primarily in the cytoplasm and cell membrane . The compound’s hydrophobic nature allows it to integrate into lipid bilayers and interact with membrane proteins . This localization can influence the activity and function of Octadecylsilane by affecting its interactions with other biomolecules and cellular structures . Additionally, targeting signals and post-translational modifications may direct Octadecylsilane to specific compartments or organelles within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Tifacogin est produit en utilisant la technologie de l'ADN recombinant. Le gène codant pour l'inhibiteur de la voie du facteur tissulaire est inséré dans un vecteur d'expression approprié, qui est ensuite introduit dans une lignée cellulaire hôte, généralement des cellules d'ovaire de hamster chinois. Les cellules sont cultivées dans des conditions contrôlées pour exprimer la protéine, qui est ensuite purifiée à l'aide de techniques chromatographiques .
Méthodes de production industrielle : La production industrielle du Tifacogin implique une fermentation à grande échelle des cellules génétiquement modifiées. Le processus comprend plusieurs étapes:
Culture cellulaire : Les cellules hôtes sont cultivées dans des bioréacteurs avec un milieu riche en nutriments.
Expression de la protéine : Induction de l'expression de la protéine grâce à des conditions spécifiques.
Récolte : Les cellules sont récoltées et la protéine est extraite.
Purification : La protéine subit plusieurs étapes de purification, notamment la chromatographie d'affinité et la chromatographie d'échange d'ions, pour atteindre une pureté élevée
Analyse Des Réactions Chimiques
Types de réactions : Le Tifacogin, étant une protéine, subit principalement des réactions biochimiques plutôt que des réactions chimiques traditionnelles. Il s'agit notamment de:
Protéolyse : Dégradation de la protéine par les protéases.
Glycosylation : Ajout de groupes glucidiques à la protéine.
Oxydation : Modifications oxydatives des résidus d'acides aminés
Réactifs et conditions courants :
Protéolyse : Enzymes telles que la trypsine ou la pepsine.
Glycosylation : Enzymes comme les glycosyltransférases.
Oxydation : Espèces réactives de l'oxygène ou agents oxydants spécifiques
Principaux produits formés :
Protéolyse : Petits fragments peptidiques.
Glycosylation : Glycoprotéines avec des propriétés fonctionnelles modifiées.
Oxydation : Formes de protéines oxydées avec des changements potentiels d'activité
4. Applications de la recherche scientifique
Le Tifacogin a été largement étudié pour ses applications thérapeutiques potentielles:
Septicémie grave : Étudié pour sa capacité à inhiber la coagulation et à réduire la mortalité chez les patients atteints de septicémie grave
Pneumonie communautaire : Étudié comme traitement d'appoint pour améliorer les résultats chez les patients atteints de pneumonie grave.
Effets anti-inflammatoires : Exploré pour ses propriétés anti-inflammatoires dans diverses affections inflammatoires.
5. Mécanisme d'action
Le Tifacogin exerce ses effets en inhibant la voie du facteur tissulaire, un initiateur clé de la cascade de coagulation. Il forme un complexe avec le facteur tissulaire et le facteur VIIa, empêchant l'activation du facteur X et la génération de thrombine qui s'ensuit. Cette inhibition réduit la formation de caillots de fibrine et module les réponses inflammatoires .
Composés similaires :
Activateur tissulaire du plasminogène recombinant : Utilisé pour la thrombolysis dans l'infarctus du myocarde aigu et l'accident vasculaire cérébral.
Antithrombine III : Un anticoagulant naturel utilisé dans le déficit héréditaire en antithrombine.
Comparaison :
Unicité : Le Tifacogin cible spécifiquement la voie du facteur tissulaire, tandis que l'activateur tissulaire du plasminogène recombinant et l'antithrombine III ont des effets anticoagulants plus larges.
Le mécanisme ciblé du Tifacogin et ses applications thérapeutiques potentielles en font un composé unique et précieux dans le domaine de la médecine.
Comparaison Avec Des Composés Similaires
Recombinant Tissue Plasminogen Activator: Used for thrombolysis in acute myocardial infarction and stroke.
Antithrombin III: A natural anticoagulant used in hereditary antithrombin deficiency.
Comparison:
Uniqueness: Tifacogin specifically targets the tissue factor pathway, whereas recombinant tissue plasminogen activator and antithrombin III have broader anticoagulant effects.
Tifacogin’s targeted mechanism and potential therapeutic applications make it a unique and valuable compound in the field of medicine.
Propriétés
InChI |
InChI=1S/C18H37Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESFIVIIFEDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885058 | |
| Record name | Silane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18623-11-5 | |
| Record name | Octadecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018623115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62PU8XK4BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octadecylsilane?
A1: While the provided research articles don't explicitly state the molecular formula and weight of octadecylsilane, it's essential to clarify that the term "octadecylsilane" generally refers to a family of compounds with an 18-carbon alkyl chain (octadecyl) bonded to a silicon atom. The specific formula and weight depend on the substituents attached to the silicon atom. For example, octadecyltrichlorosilane, a common precursor for ODS stationary phases, has the formula CH3(CH2)17SiCl3 and a molecular weight of 387.8 g/mol.
Q2: How can Raman spectroscopy be used to characterize octadecylsilane stationary phases?
A2: Raman spectroscopy provides insights into the alkyl chain conformation of ODS stationary phases. Spectral data, particularly in the ν(C-C) and ν(C-H) regions, help assess the conformational order and its dependence on factors like temperature, surface coverage, and solvent environment [, , , , , , ]. This information is crucial for understanding the separation mechanisms and selectivity of ODS-based chromatographic columns.
Q3: How stable are octadecylsilane stationary phases under different conditions?
A3: The stability of ODS stationary phases depends on factors like the type of silica substrate, bonding density, and eluent composition. Research indicates that multifunctionally bonded ODS phases generally exhibit higher resistance to ligand stripping, especially in high pH eluents, compared to monofunctionally modified phases [].
Q4: What role does the silica substrate play in the stability of octadecylsilane stationary phases?
A4: The rigidity of the silica substrate influences the stability of the bonded phase, especially for monofunctionally modified ODS []. Using multifunctional silanes for modification can mitigate the influence of substrate characteristics on the stability compared to monofunctional ODS.
Q5: How does octadecylsilane function as a stationary phase in high-performance liquid chromatography (HPLC)?
A5: ODS is widely employed as a stationary phase in reversed-phase HPLC due to its hydrophobic nature. Analytes in the mobile phase interact with the nonpolar ODS chains through hydrophobic interactions, leading to their separation based on their relative hydrophobicity [, , , , , , , ].
Q6: What are the advantages of using octadecylsilane functionalized graphene oxide/silica composite as a stationary phase in HPLC?
A6: Incorporating graphene oxide (GO) into the ODS/silica stationary phase introduces π-π interactions between the analyte and the stationary phase, in addition to the typical hydrophobic interactions observed with traditional C18 columns. This additional interaction mechanism can enhance the separation of certain analytes, particularly those with aromatic rings [].
Q7: How do different mobile phase solvents affect the performance of octadecylsilane stationary phases?
A7: The type of solvent used in the mobile phase significantly influences the conformational order and solvation of the ODS stationary phase [, ]. Polar, hydrogen-bonding solvents tend to induce rotational ordering in high-density ODS phases, while hydrophobic solvents lead to greater disorder. Understanding these interactions is crucial for optimizing separation efficiency and selectivity in HPLC.
Q8: Can octadecylsilane be used for the separation of specific compounds or classes of compounds?
A8: Yes, ODS stationary phases are versatile and used for separating a wide range of compounds, including alkylbenzenes, polycyclic aromatic hydrocarbons, amines, phenolic compounds, triglycerides, fat-soluble vitamins, pesticides, and pharmaceuticals [, , , , , , , ]. The choice of mobile phase composition, temperature, and flow rate can be adjusted to optimize the separation of specific analytes.
Q9: How does the surface coverage of octadecylsilane on the silica support affect its chromatographic performance?
A9: Higher surface coverage of ODS generally leads to increased alkyl chain order and enhances shape selectivity in chromatographic separations [, , , ]. High-density ODS phases are particularly useful for separating structurally similar compounds that differ slightly in their shape or size.
Q10: What analytical techniques are commonly employed to quantify octadecylsilane in various matrices?
A10: While the provided research mainly focuses on the characterization and application of ODS-modified materials, techniques like elemental analysis and solid-state NMR can be used to quantify ODS loading on silica supports []. In the context of chromatographic applications, various detectors are employed depending on the analyte being analyzed, including UV detectors, mass spectrometers, and fluorescence detectors [, , , , ].
Q11: How does octadecylsilane contribute to the creation of optically anisotropic thin films?
A11: ODS, when combined with perylenesilane at liquid-liquid interfaces, can be used to create optically anisotropic 2D silica films []. These films exhibit varying wetting behaviors depending on the ODS concentration, highlighting the potential for developing sensitive and smart coatings.
Q12: What is the role of octadecylsilane in controlling the growth of organic semiconductors in thin-film applications?
A12: The density of the terminal methyl groups in ODS monolayers plays a crucial role in directing the growth of organic semiconductors like pentacene []. Crystalline, densely packed ODS layers promote two-dimensional pentacene growth, favorable for charge transport in organic thin-film transistors. In contrast, amorphous ODS layers lead to less desirable three-dimensional growth.
Q13: How is octadecylsilane used in the development of superhydrophobic surfaces?
A13: Polymerized n-octadecylsilane with micronano hierarchical structures created on quartz crystal microbalance (QCM) surfaces exhibits superhydrophobic properties []. These surfaces show promise as sensing materials for detecting volatile organic compounds, demonstrating the potential of ODS in sensor technology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


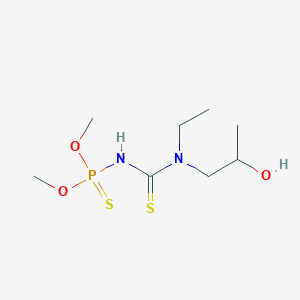
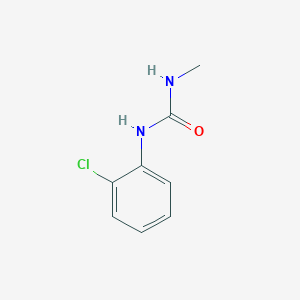
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
